molecular formula C10H12N4 B14263521 N-Cyano-N''-[(4-methylphenyl)methyl]guanidine CAS No. 141392-71-4

N-Cyano-N''-[(4-methylphenyl)methyl]guanidine

Cat. No.: B14263521
CAS No.: 141392-71-4
M. Wt: 188.23 g/mol
InChI Key: RYQNNNBUBHWWGW-UHFFFAOYSA-N
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Description

N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is a chemical compound known for its unique structure and properties It belongs to the class of cyanoguanidines, which are characterized by the presence of a cyano group (–CN) and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. For example, certain cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling, leading to cytotoxic effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine include:

Uniqueness

N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is unique due to its specific structure and the presence of the cyano and guanidine groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

141392-71-4

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-cyano-2-[(4-methylphenyl)methyl]guanidine

InChI

InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-13-10(12)14-7-11/h2-5H,6H2,1H3,(H3,12,13,14)

InChI Key

RYQNNNBUBHWWGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN=C(N)NC#N

Origin of Product

United States

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